molecular formula C20H17ClN4O3S B2355872 N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251679-66-9

N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No. B2355872
CAS RN: 1251679-66-9
M. Wt: 428.89
InChI Key: NNBUQCVFHLMJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O3S and its molecular weight is 428.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide have been widely explored. Studies such as the one by Boechat et al. (2011) on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides reveal the generation of 3-D arrays through various intermolecular interactions, highlighting the compound's potential for further chemical applications (Boechat et al., 2011).

Applications in Oil Improvement

Research on Pyridazinone derivatives by Nessim (2017) demonstrates their utility in improving base oil quality. These compounds, closely related in structure to the target compound, have been tested as antioxidants for local base oil and as corrosion inhibitors, showcasing their industrial application potential (Nessim, 2017).

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor potentials of thiadiazole and thiazole derivatives have been extensively investigated. For instance, Ekrek et al. (2022) synthesized a series of compounds evaluated against various cancer cell lines, indicating significant anticancer activity (Ekrek et al., 2022). Similarly, research by Sah et al. (2014) on the synthesis of formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents provides further evidence of the biological activities inherent to compounds within this chemical family (Sah et al., 2014).

Quantum Mechanical Studies and Photovoltaic Efficiency

The study by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies alongside ligand-protein interactions and photovoltaic efficiency modeling, reveals the multifaceted applications of these compounds. Their potential in dye-sensitized solar cells (DSSCs) and as inhibitors in biological pathways underscores the compound's versatility across both energy and health sciences (Mary et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c21-15-6-4-7-16(12-15)23-19(26)13-24-14-25(17-8-2-1-3-9-17)20-18(29(24,27)28)10-5-11-22-20/h1-12H,13-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBUQCVFHLMJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(S(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2)CC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

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